molecular formula C14H27ClN2O4 B13393681 Nepsilon-Boc-L-lysine allyl ester hydrochloride

Nepsilon-Boc-L-lysine allyl ester hydrochloride

Cat. No.: B13393681
M. Wt: 322.83 g/mol
InChI Key: YNQZETUXDJXJQM-UHFFFAOYSA-N
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Description

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is a compound of interest in various fields of scientific research. It is a derivative of lysine, an essential amino acid, and is often used in peptide synthesis and other biochemical applications. The compound is characterized by the presence of an allyl group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine with a Boc group, followed by the introduction of the allyl ester. The general synthetic route can be summarized as follows:

    Protection of the Amino Group: The amino group of lysine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the Allyl Ester: The protected lysine is then reacted with allyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the allyl ester.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The allyl group can participate in substitution reactions, such as allylic substitution with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.

Major Products

    Hydrolysis: 2-amino-6-((tert-butoxycarbonyl)amino)hexanoic acid.

    Deprotection: 2-amino-6-aminohexanoic acid.

    Substitution: Various substituted allyl derivatives.

Scientific Research Applications

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Bioconjugation: Utilized in the modification of biomolecules for labeling and detection.

    Medicinal Chemistry: Investigated for its potential in drug development and as a precursor for bioactive compounds.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride is unique due to the presence of the allyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in applications requiring selective modification or conjugation.

Properties

IUPAC Name

prop-2-enyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQZETUXDJXJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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